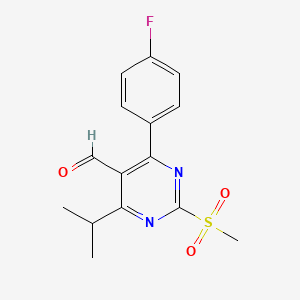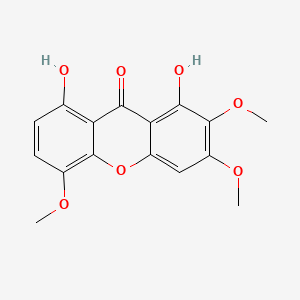![molecular formula C24H23N3OS B563299 7-ベンジルオキシ-N-des{[2-(2-ヒドロキシ)エトキシ]エチル}ケチアピン CAS No. 1076198-97-4](/img/structure/B563299.png)
7-ベンジルオキシ-N-des{[2-(2-ヒドロキシ)エトキシ]エチル}ケチアピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder.
科学的研究の応用
Chemistry: It can be used as a reference standard or as a starting material for the synthesis of novel compounds.
Biology: The compound’s interactions with biological targets can be studied to understand its pharmacological effects and potential therapeutic uses.
Medicine: Research into its efficacy and safety as a modified antipsychotic agent can provide insights into new treatment options for psychiatric disorders.
Industry: The compound can be utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用機序
Target of Action
The primary targets of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine are the 5-HT Receptor and the Dopamine Receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other neurological functions.
Mode of Action
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine interacts with its targets by binding to these receptors, thereby modulating their activity . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The compound affects several biochemical pathways, primarily those involving serotonin and dopamine neurotransmission . The downstream effects of these pathways include changes in mood, cognition, and behavior.
Pharmacokinetics
It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at -20° C for optimal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine typically involves multiple steps, starting from the core structure of Quetiapine.
Industrial Production Methods
化学反応の分析
Types of Reactions
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .
類似化合物との比較
Similar Compounds
Quetiapine: The parent compound, widely used as an antipsychotic medication.
N-desalkyl Quetiapine: A metabolite of Quetiapine with distinct pharmacological properties.
7-Benzyloxy Quetiapine: A related derivative with a benzyloxy group but without the modified ethoxyethyl side chain
Uniqueness
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and research applications. These modifications can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific investigation .
特性
IUPAC Name |
2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQVRTWUFPAFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652463 |
Source


|
| Record name | 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-97-4 |
Source


|
| Record name | 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)


![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)






![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)



